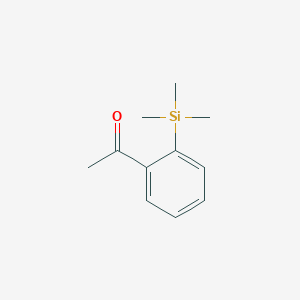
o-(Trimethylsilyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Trimethylsilyl)phenyl)ethan-1-one is an organic compound with the molecular formula C11H16OSi. It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to an ethanone group. This compound is often used in organic synthesis due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Trimethylsilyl)phenyl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of 2-bromoacetophenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: In industrial settings, the production of 1-(2-(Trimethylsilyl)phenyl)ethan-1-one may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Trimethylsilyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the reagent used.
Scientific Research Applications
1-(2-(Trimethylsilyl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-(Trimethylsilyl)phenyl)ethan-1-one involves its reactivity due to the presence of the trimethylsilyl group. This group can act as a protecting group for hydroxyl and amino functionalities, allowing selective reactions to occur at other sites in the molecule. The trimethylsilyl group can be removed under mild acidic or basic conditions, revealing the functional group for further reactions .
Comparison with Similar Compounds
- 1-Phenyl-2-(trimethylsilyl)ethanone
- 2-Phenyl-2-(trimethylsilyl)ethan-1-ol
- 1-(2-(Trimethylsilyl)phenyl)ethanol
Comparison: 1-(2-(Trimethylsilyl)phenyl)ethan-1-one is unique due to its specific structure, which combines the reactivity of the ethanone group with the stability provided by the trimethylsilyl group. This makes it particularly useful in selective organic synthesis compared to other similar compounds .
Properties
Molecular Formula |
C11H16OSi |
|---|---|
Molecular Weight |
192.33 g/mol |
IUPAC Name |
1-(2-trimethylsilylphenyl)ethanone |
InChI |
InChI=1S/C11H16OSi/c1-9(12)10-7-5-6-8-11(10)13(2,3)4/h5-8H,1-4H3 |
InChI Key |
NBLHJHSDSAQCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


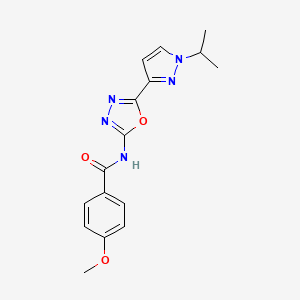
![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14119905.png)
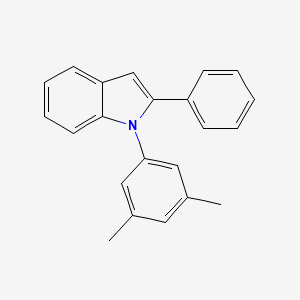
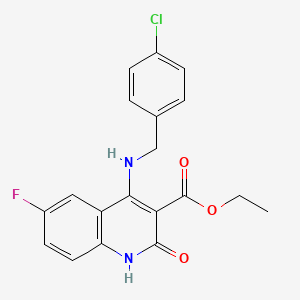
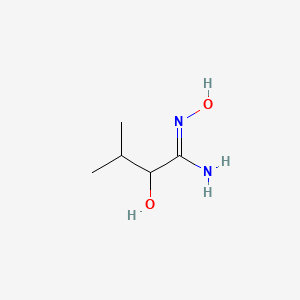
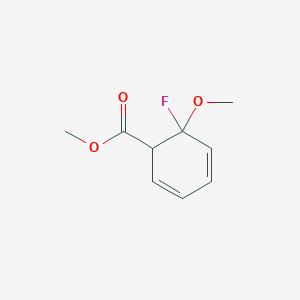
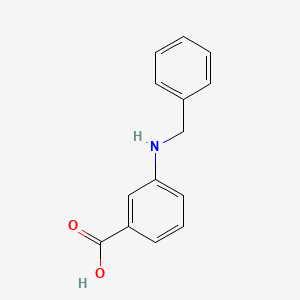
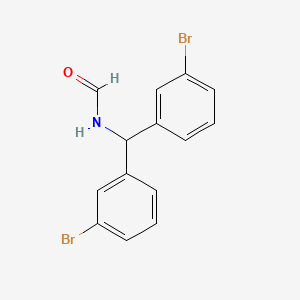
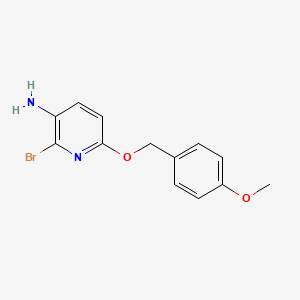
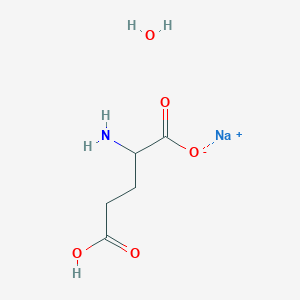
![2-(3-Iodophenyl)benzo[d]oxazol-6-amine](/img/structure/B14119973.png)
![3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14119978.png)
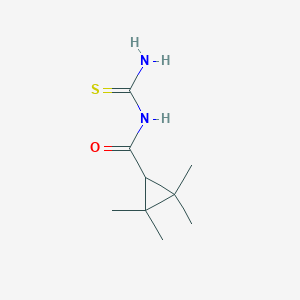
amine](/img/structure/B14119982.png)
